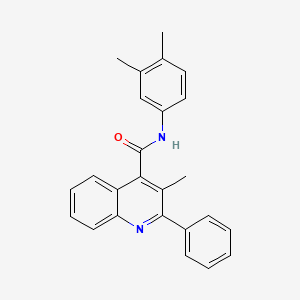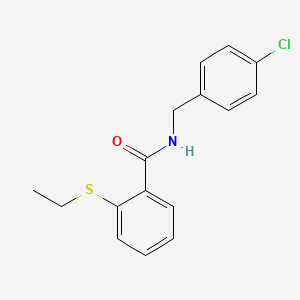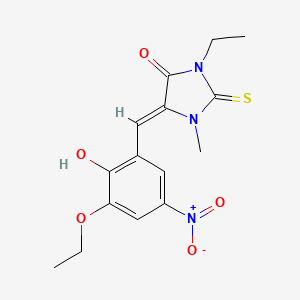![molecular formula C14H20FNO2 B4693645 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4693645.png)
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine
Übersicht
Beschreibung
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine, also known as FEPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEPP is a pyrrolidine-based compound that is used as a research tool to investigate the role of the central nervous system in various physiological processes.
Wirkmechanismus
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine acts as a selective dopamine transporter (DAT) inhibitor, which means that it inhibits the reuptake of dopamine by neurons in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine signaling and neurotransmission. 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to have an affinity for the serotonin transporter (SERT), but its effects on SERT are not as potent as its effects on DAT.
Biochemical and Physiological Effects
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have various biochemical and physiological effects, such as increasing dopamine levels in the brain, enhancing dopamine signaling and neurotransmission, and improving cognitive function. It has also been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine has several advantages for lab experiments, such as its high selectivity for DAT and its ability to enhance dopamine signaling and neurotransmission. However, 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine also has limitations, such as its potential toxicity and the need for further research to fully understand its effects on the brain and other physiological processes.
Zukünftige Richtungen
There are several future directions for 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine research, such as investigating its potential applications in the treatment of various neurological disorders, exploring its effects on other neurotransmitters and physiological processes, and developing new derivatives of 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine with improved selectivity and potency. Further research is also needed to fully understand the potential benefits and limitations of 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine in scientific research and clinical applications.
Conclusion
In conclusion, 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine is a pyrrolidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine acts as a selective dopamine transporter (DAT) inhibitor, which enhances dopamine signaling and neurotransmission. However, further research is needed to fully understand the potential benefits and limitations of 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine in scientific research and clinical applications.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine has been used extensively in scientific research to investigate the role of the central nervous system in various physiological processes. It has been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine has also been used to study the effects of neurotransmitters, such as dopamine and serotonin, on the brain.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c15-13-5-1-2-6-14(13)18-12-11-17-10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNQBTWUGXEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B4693565.png)
![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4693573.png)
![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)


![N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide](/img/structure/B4693594.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4693595.png)

![2,2,4-trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydro-6-quinolinyl 3-(4-nitrophenyl)acrylate](/img/structure/B4693612.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4693628.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4693636.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4693646.png)
![N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide](/img/structure/B4693662.png)